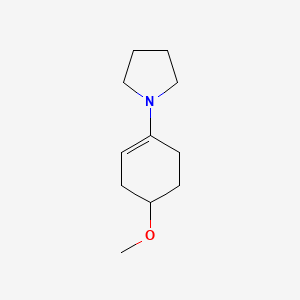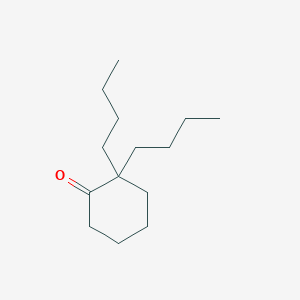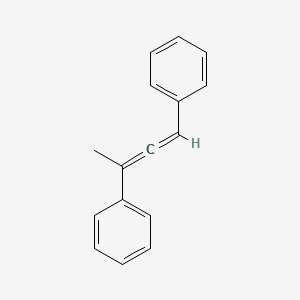
1,3-Diphenylbuta-1,2-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diphenylbuta-1,2-diene is an organic compound with the molecular formula C16H14. It is a member of the butadiene family, characterized by the presence of two phenyl groups attached to a butadiene backbone. This compound is known for its conjugated diene structure, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Diphenylbuta-1,2-diene can be synthesized through various methods, one of which is the ene-yne cross-metathesis . This method involves the reaction of alkynes with ethylene in the presence of a ruthenium catalyst. The reaction is typically carried out under 3 atm of ethylene at 100°C . Another method involves the stereoselective synthesis of conjugated dienes, which can be achieved through transition metal-catalyzed reactions such as nickel-catalyzed multicomponent coupling .
Industrial Production Methods
Industrial production of this compound often relies on scalable and efficient synthetic routes. The use of transition metal catalysts, such as ruthenium and nickel, allows for high yields and selectivity in the production process. The reaction conditions are optimized to ensure the formation of the desired product with minimal by-products.
化学反応の分析
Types of Reactions
1,3-Diphenylbuta-1,2-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the diene into saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the diene backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and organometallic compounds (e.g., Grignard reagents) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
1,3-Diphenylbuta-1,2-diene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its conjugated diene structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological processes involving conjugated dienes and their interactions with biomolecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs, often involves the use of this compound as a starting material.
Industry: It is used in the production of polymers and other materials with specific properties, such as enhanced thermal stability and mechanical strength.
作用機序
The mechanism of action of 1,3-Diphenylbuta-1,2-diene involves its interaction with various molecular targets and pathways. The conjugated diene structure allows for electron delocalization, which can facilitate reactions with electrophiles and nucleophiles. The compound can undergo cycloaddition reactions, forming cyclic structures that can interact with biological targets. Additionally, its ability to participate in redox reactions makes it a versatile compound in various chemical processes.
類似化合物との比較
Similar Compounds
- 1,1-Diphenylbuta-1,3-diene
- 1,2-Diphenylbuta-1,3-diene
- 2,3-Diphenylbuta-1,3-diene
Uniqueness
1,3-Diphenylbuta-1,2-diene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to other diphenylbutadienes, it has a different arrangement of double bonds and phenyl groups, leading to variations in its electronic structure and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
53544-89-1 |
|---|---|
分子式 |
C16H14 |
分子量 |
206.28 g/mol |
InChI |
InChI=1S/C16H14/c1-14(16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h2-11,13H,1H3 |
InChIキー |
MQXXNCCKIMJYBQ-UHFFFAOYSA-N |
正規SMILES |
CC(=C=CC1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[4.2.1]nonan-9-ol](/img/structure/B14638482.png)

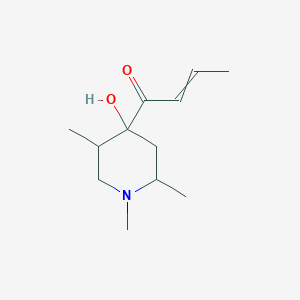
![N-[2-(4-Chlorophenoxy)-4-nitrophenyl]-1-fluoromethanesulfonamide](/img/structure/B14638513.png)
![1-[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14638518.png)

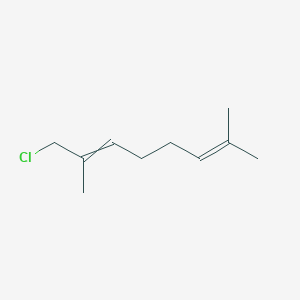
![(1E)-3-tert-Butyl-1-[2-(ethenyloxy)ethyl]triaz-1-ene](/img/structure/B14638544.png)
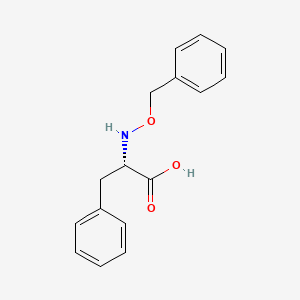
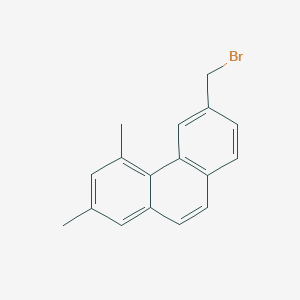
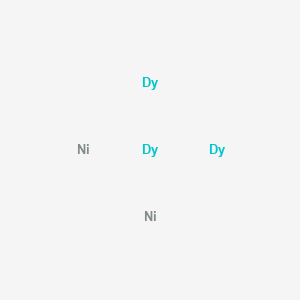
![5-[3-(4-Chlorophenyl)oxiran-2-yl]-3-phenyl-1,2-oxazole](/img/structure/B14638561.png)
